molecular formula C23H18N4O3S B2877061 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207047-70-8

3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2877061
CAS No.: 1207047-70-8
M. Wt: 430.48
InChI Key: KUAQJUPBKAWPHF-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative with a 2,5-dimethylphenyl substituent at position 3 and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety linked via a methyl group at position 1. Quinazoline derivatives are well-known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.

Properties

CAS No.

1207047-70-8

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(2,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-9-10-15(2)18(12-14)27-22(28)16-6-3-4-7-17(16)26(23(27)29)13-20-24-21(25-30-20)19-8-5-11-31-19/h3-12H,13H2,1-2H3

InChI Key

KUAQJUPBKAWPHF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinazoline core is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction of a hydrazide derivative with a carboxylic acid or its derivatives under dehydrating conditions.

    Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its ability to interact with various biological targets could make it a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may also make it suitable for use in organic electronics or as a component in specialty polymers.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline core is known to inhibit certain tyrosine kinases, which could be a potential pathway for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications: (i) quinazoline-dione derivatives, (ii) oxadiazole-containing heterocycles, and (iii) thiophene-substituted molecules. Below is a comparative analysis:

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity (IC50/EC50) Reference Insights
Target Compound Quinazoline-2,4-dione 2,5-Dimethylphenyl; Thiophen-2-yl-oxadiazole Under investigation Hypothesized kinase inhibition
6-(4-Fluorophenyl)quinazoline-2,4-dione Quinazoline-2,4-dione 4-Fluorophenyl EGFR inhibition (IC50: 12 nM) Kinase-targeted studies
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole Thiophen-2-yl; Carboxamide Anticancer (EC50: 8 µM) Oxadiazole bioactivity
2,5-Dimethylphenyl-substituted benzodiazepine Benzodiazepine 2,5-Dimethylphenyl Antipsychotic (EC50: 50 nM) Structural analogs in drug discovery

Key Findings:

Quinazoline Core : The target compound’s quinazoline-dione core is structurally analogous to EGFR inhibitors like 6-(4-fluorophenyl)quinazoline-2,4-dione, but its 2,5-dimethylphenyl group may reduce metabolic instability compared to fluorophenyl derivatives .

Oxadiazole Moiety : The 1,2,4-oxadiazole group, as seen in standalone oxadiazole-carboxamide analogs, contributes to anticancer activity via intercalation or enzyme inhibition. The thiophen-2-yl substitution enhances π-π stacking with target proteins .

Thiophene vs. Benzodiazepine : While 2,5-dimethylphenyl is common in antipsychotic benzodiazepines, its integration into a quinazoline scaffold may shift activity toward kinase or protease inhibition.

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure comprising a quinazoline backbone with substituents that enhance its biological activity. The synthesis typically involves multi-step processes starting from substituted isatoic anhydride, leading to the formation of the quinazoline core followed by the introduction of various substituents such as thiophenes and oxadiazoles.

Biological Activity Overview

Research indicates that derivatives of quinazoline compounds exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have shown moderate to significant antibacterial effects.
  • Anticancer Activity : Quinazoline derivatives are also being investigated for their potential as anticancer agents. Various studies have reported their efficacy against different cancer cell lines.

Antimicrobial Activity

The antimicrobial activity of the target compound has been assessed through various methods, including the Agar well diffusion method. Key findings include:

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
15Escherichia coli1575
14aCandida albicans1180

These results indicate that compounds derived from quinazoline can effectively inhibit bacterial growth, with some exhibiting comparable efficacy to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic potential of quinazoline derivatives against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The following table summarizes the findings:

CompoundCell LineIC50 (µM)
8aHCT11612.5
8bMCF-715.0
8cHepG210.0

These compounds exhibit significant cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance:

  • Antibacterial Mechanism : The quinazoline derivatives may inhibit bacterial enzymes involved in DNA replication and repair, thereby preventing bacterial growth.
  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation.

Case Studies

Recent studies have highlighted specific cases where quinazoline derivatives have shown promising results:

  • Study on Antimicrobial Efficacy : A study focused on a series of quinazoline derivatives demonstrated that compound III significantly inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its broad-spectrum antimicrobial activity .
  • Cytotoxicity Evaluation : Another investigation into the anticancer properties revealed that certain quinazoline derivatives exhibited IC50 values lower than standard chemotherapeutics in multiple cancer cell lines .

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